molecular formula C15H22ClN3O B4409546 4-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride

4-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride

Cat. No. B4409546
M. Wt: 295.81 g/mol
InChI Key: JDBUZOXUYGCTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride, commonly known as MP-10, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as dopamine D2-like receptor agonists and has been found to have potential applications in the treatment of several neurological and psychiatric disorders.

Scientific Research Applications

MP-10 has been extensively studied for its potential applications in the treatment of several neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. It has been found to be a potent agonist of dopamine D2-like receptors, which are involved in the regulation of several physiological processes such as motor function, reward, and cognition.

Mechanism of Action

MP-10 acts as a selective agonist of dopamine D2-like receptors, which are G protein-coupled receptors that are widely distributed in the central nervous system. Activation of these receptors by MP-10 leads to the inhibition of adenylate cyclase activity, resulting in a decrease in the intracellular levels of cyclic AMP. This, in turn, leads to the modulation of several downstream signaling pathways that are involved in the regulation of motor function, reward, and cognition.
Biochemical and Physiological Effects:
MP-10 has been found to have several biochemical and physiological effects, including the modulation of dopamine release, the regulation of motor function, the modulation of reward-related behaviors, and the improvement of cognitive function. It has also been found to have neuroprotective effects in several animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MP-10 in lab experiments is its high selectivity and potency for dopamine D2-like receptors. This makes it an ideal tool for studying the role of these receptors in several physiological processes. However, one of the major limitations of using MP-10 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on MP-10. One of the major areas of research is the development of more efficient synthesis methods that can improve the overall yield and purity of the compound. Another area of research is the development of more selective and potent dopamine D2-like receptor agonists that can be used to study the role of these receptors in greater detail. Finally, there is a need for more research on the potential therapeutic applications of MP-10 in several neurological and psychiatric disorders.

properties

IUPAC Name

4-[3-(4-methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.ClH/c1-17-8-10-18(11-9-17)7-2-12-19-15-5-3-14(13-16)4-6-15;/h3-6H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBUZOXUYGCTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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